molecular formula C15H10FN3O4S2 B2644616 2-(2-fluorophenoxy)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide CAS No. 1170588-02-9

2-(2-fluorophenoxy)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide

Cat. No.: B2644616
CAS No.: 1170588-02-9
M. Wt: 379.38
InChI Key: DSOBZOSQVJMIIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluorophenoxy)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide is a synthetic small molecule designed for interdisciplinary medicinal chemistry and drug discovery research. Its structure incorporates a fluorophenoxyacetamide chain linked to a thiazole ring that is further functionalized with a 4-nitrothiophene moiety. This specific architecture is of significant interest in the investigation of kinase-dependent disorders and metabolic diseases. Compounds featuring the fluorophenoxyacetamide group have been identified as potent inhibitors of key receptor tyrosine kinases, including Axl and Mer . The overexpression of these kinases is strongly associated with tumor growth, metastasis, and resistance to therapy in various cancers, such as leukemia, lung cancer, and breast cancer . Consequently, this reagent serves as a critical chemical tool for probing the TAM kinase signaling pathway in oncology research. Furthermore, the core thiazole and nitrophenyl motifs are recognized for their pronounced antiglycation and α-amylase inhibition potential . Research on analogous fluorophenyl-based thiazole derivatives has demonstrated high potency in inhibiting the α-amylase enzyme, a key target in the management of type 2 diabetes, with some analogs exhibiting IC50 values superior to the standard drug acarbose . The inclusion of the fluorine atom is a strategic element in modern drug design, as it fine-tunes the molecule's physicochemical properties—including metabolic stability, membrane permeability, and lipophilicity—to enhance its overall drug-likeness for biological evaluation . Researchers can utilize this compound to explore its binding interactions through molecular docking simulations and to evaluate its efficacy in cellular models of hyperglycemia and hypoxia, given the potential for nitroheterocyclic compounds to accumulate in low-oxygen environments .

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3O4S2/c16-10-3-1-2-4-12(10)23-6-14(20)18-15-17-11(8-25-15)13-5-9(7-24-13)19(21)22/h1-5,7-8H,6H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOBZOSQVJMIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the thiophene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling with Fluorophenol: The fluorophenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where 2-fluorophenol reacts with an appropriate leaving group on the acetamide precursor.

    Final Coupling: The final step involves coupling the nitrothiophenyl-thiazole intermediate with the fluorophenoxyacetamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control of reaction conditions, scaling up the use of reagents, and employing purification techniques like crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron in acidic conditions.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon catalyst.

    Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Reduction of Nitro Group: 2-(2-fluorophenoxy)-N-(4-(4-aminothiophen-2-yl)thiazol-2-yl)acetamide.

    Substitution of Fluorine: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent . Its structural components suggest possible activities against various diseases, including cancer and bacterial infections.

Anticancer Activity :
Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have shown that derivatives of nitrothiophene compounds can inhibit tumor growth by targeting histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation .

Antibacterial Properties :
The nitrothiophene moiety is associated with antibacterial activity. Studies have demonstrated that analogs of this compound can effectively combat resistant bacterial strains by disrupting their efflux mechanisms . The incorporation of the fluorine atom may enhance the binding affinity to bacterial targets, thereby improving efficacy.

Structure-Activity Relationship Studies

Investigating the structure-activity relationships (SAR) of this compound can provide insights into optimizing its biological activity. By modifying functional groups or substituents, researchers can assess how these changes affect potency and selectivity against specific biological targets .

Modification TypeEffect on Activity
Addition of alkyl groupsIncreased lipophilicity and cellular uptake
Variation of halogen substituentsAltered binding affinity to target proteins
Change in thiazole ring structureModified pharmacokinetic properties

Molecular Docking Studies

Computational studies using molecular docking simulations have been employed to predict the interaction patterns of this compound with various biological targets. These studies help in understanding the binding affinities and can guide the design of more potent derivatives .

Case Study 1: Anticancer Activity

A study published in European Journal of Medicinal Chemistry explored the anticancer properties of thiazole derivatives similar to 2-(2-fluorophenoxy)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide. The results indicated that these compounds exhibited significant cytotoxicity against multiple human cancer cell lines, suggesting their potential as lead compounds for further development .

Case Study 2: Antibacterial Efficacy

Research highlighted in Nature Scientific Reports focused on the antibacterial efficacy of nitrothiophene derivatives. The findings demonstrated that modifications to the thiazole ring could enhance antibacterial activity against resistant strains, emphasizing the importance of structural optimization in drug development .

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures may act by binding to enzymes or receptors, inhibiting or modulating their activity. The nitro group could be involved in redox reactions, while the thiazole ring might interact with protein active sites.

Comparison with Similar Compounds

Structural Analogues with Nitrothiophene-Thiazole Motifs

N-(4-(4-Nitrothiophen-2-yl)Thiazol-2-yl)-2-(N-(4-Phenyl-1H-Pyrrol-2-yl)Sulfamoyl)Acetamide (9b, )
  • Structure: Shares the 4-nitrothiophene-thiazole core but replaces the fluorophenoxy group with a sulfamoyl-pyrrole moiety.
  • Properties: Melting point: 148–150°C. Molecular weight: 521.54 g/mol (C₁₉H₁₅N₅O₅S₃). Synthesis: Lower yield (65%) compared to non-nitro analogues, reflecting challenges in introducing nitro groups .
  • Activity: Not explicitly stated, but sulfamoyl groups are often associated with antimicrobial or enzyme-inhibitory effects.
N-(4-(4-Chlorothiophen-2-yl)Thiazol-2-yl)-2-(N-(4-Phenyl-1H-Pyrrol-2-yl)Sulfamoyl)Acetamide (9a, )
  • Structure : Chlorothiophene replaces nitrothiophene; otherwise identical to 9b.
  • Properties :
    • Melting point: 135–137°C.
    • Molecular weight: 546.99 g/mol (C₁₉H₁₄ClN₄O₃S₃).
  • Key Difference : Chlorine’s weaker electron-withdrawing effect compared to nitro may reduce reactivity but enhance stability.

The nitro group in both compounds may confer similar electronic effects on binding interactions.

Thiazole-Acetamide Derivatives with Piperazine or Aromatic Substituents

2-(4-(4-Fluorophenyl)Piperazin-1-yl)-N-(4-(p-Tolyl)Thiazol-2-yl)Acetamide (15, )
  • Structure : Piperazine linker with fluorophenyl and p-tolyl groups.
  • Properties :
    • Melting point: 269–270°C.
    • Molecular weight: 410.51 g/mol (C₂₂H₂₃FN₄OS).
    • Yield: 72%.
  • Activity : Tested as an MMP inhibitor; fluorophenyl may enhance target affinity .
N-(4-(4-Methoxyphenyl)Thiazol-2-yl)-2-(4-Phenylpiperazin-1-yl)Acetamide (16, )
  • Structure : Methoxyphenyl and phenylpiperazine substituents.
  • Properties :
    • Melting point: 281–282°C.
    • Molecular weight: 408.52 g/mol (C₂₂H₂₄N₄O₂S).

Comparison with Target Compound: Piperazine-containing analogues (e.g., 15, 16) exhibit higher melting points (~270–300°C) due to hydrogen-bonding capabilities, whereas the target compound’s phenoxy group may reduce crystallinity. Piperazine derivatives often show enhanced solubility in physiological conditions, which the target compound may lack due to its nitro and fluorophenoxy groups.

Benzothiazole-Isoquinoline Hybrids ()

N-(6-Nitrobenzo[d]Thiazol-2-yl)-2-(1-Phenyl-3,4-Dihydroisoquinolin-2(1H)-yl)Acetamide (4n)
  • Structure: Nitrobenzothiazole with dihydroisoquinoline.
  • Properties :
    • Melting point: 252.3°C.
    • HPLC purity: 93.2%.
    • Molecular weight: ~470 g/mol (estimated).

Coumarin-Linked Thiazole Analogues ()

N-(4-(2-Oxo-2H-Chromen-3-yl)Thiazol-2-yl)-2-(Phenylamino)Acetamide (5, )
  • Structure: Coumarin-linked thiazole with phenylamino-acetamide.
  • Properties :
    • Melting point: 206–211°C.
    • Activity: α-Glucosidase inhibition (IC₅₀ = 18.24 ± 0.47 µM).

Comparison with Target Compound : Coumarin derivatives exhibit strong fluorescence and antioxidant activity, whereas the target compound’s nitro group may favor redox-based mechanisms (e.g., antimicrobial or cytotoxic effects).

Biological Activity

2-(2-fluorophenoxy)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising:

  • Fluorophenoxy group : Enhances lipophilicity and may influence biological activity.
  • Thiazole moiety : Known for its diverse biological activities.
  • Acetamide functional group : Often associated with pharmacological properties.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity . A study demonstrated that compounds with similar structures showed efficacy against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

The compound has been investigated for its anticancer properties . Thiazole derivatives are known to interact with cellular pathways involved in cancer proliferation and survival. Preliminary studies indicate that this compound may inhibit the growth of specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

The proposed mechanism of action for this compound involves:

  • Enzyme inhibition : The thiazole ring may interact with enzyme active sites, modulating their activity.
  • Redox reactions : The nitro group can participate in redox processes, potentially leading to the generation of reactive oxygen species (ROS), which can induce cellular stress and apoptosis in cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial effects of thiazole derivatives reported that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against certain bacterial strains .
  • Cytotoxic Activity : In vitro assays on cancer cell lines revealed that this compound significantly reduced cell viability at concentrations ranging from 5 to 50 µM, with IC50 values indicating potent cytotoxicity compared to standard chemotherapeutics .

Data Table: Biological Activity Overview

Biological ActivityAssessed PropertyResult
AntimicrobialMIC (µg/mL)≤10
AnticancerIC50 (µM)5 - 50
Enzyme InhibitionTargetVarious

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(2-fluorophenoxy)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)acetamide?

  • Answer : Synthesis typically involves multi-step reactions. For example:

  • Substituted thiazole precursors react with fluorophenoxy acetamide derivatives under anhydrous conditions, using catalysts like AlCl₃ for cyclization .
  • Hydrazine hydrate can be employed to introduce hydrazinyl groups in intermediate steps, followed by coupling with nitrothiophene derivatives .
  • Optimization includes stoichiometric control (e.g., 1:1 molar ratios of thiazole amines to acetamide halides) and purification via column chromatography .

Q. What analytical techniques are recommended for confirming structural integrity and purity?

  • Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, nitro group vibrations at ~1520 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm) and carbon backbone .
  • Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]+ peaks) .
  • HPLC : Quantifies purity (>95% threshold for biological assays) .

Q. How can solubility challenges be addressed during in vitro testing?

  • Answer : Use co-solvents like DMSO (≤0.1% v/v) or surfactants (e.g., Tween-80) to prepare stock solutions. For aqueous buffers, adjust pH to enhance ionization of the acetamide group .

Advanced Research Questions

Q. What crystallographic data are available, and how do they inform molecular interactions?

  • Answer : X-ray diffraction reveals a monoclinic crystal system (space group Cc) with unit cell parameters a = 4.9179 Å, b = 23.592 Å, c = 18.4834 Å, and β = 91.523°. The nitrothiophene and fluorophenoxy groups exhibit π-π stacking and hydrogen bonding (N–H···O), critical for stability and ligand-receptor docking .

Q. How do structural modifications impact bioactivity in structure-activity relationship (SAR) studies?

  • Answer :

  • Thiazole Ring : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, improving kinase inhibition .
  • Fluorophenoxy Group : Fluorine’s electronegativity increases membrane permeability and metabolic stability .
  • Nitrothiophene : Modulates redox potential, influencing cytotoxicity in cancer cell lines (e.g., IC₅₀ values in MCF-7 cells) .

Q. How can contradictions in reported synthetic yields be resolved?

  • Answer : Discrepancies arise from:

  • Reagent Purity : Use HPLC-grade solvents to minimize side reactions .
  • Catalyst Efficiency : Compare AlCl₃ vs. K₂CO₃ for cyclization steps; AlCl₃ gives higher yields but requires anhydrous conditions .
  • Replication : Reproduce protocols with controlled variables (e.g., temperature, reaction time) .

Q. What in vitro models are suitable for evaluating anticancer mechanisms?

  • Answer :

  • Cell Lines : Use fluorophenyl-sensitive lines (e.g., HeLa, A549) for IC₅₀ determination via MTT assays .
  • Target Assays : Measure inhibition of kinases (e.g., EGFR) using fluorescence polarization assays .
  • Apoptosis Markers : Quantify caspase-3/7 activation via luminescence .

Q. How can computational modeling guide the optimization of this compound?

  • Answer :

  • Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories .
  • ADMET Prediction : SwissADME estimates logP (~3.2) and bioavailability scores to prioritize derivatives .

Methodological Considerations

  • Synthetic Optimization : Prioritize microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 24 hours) .
  • Data Reproducibility : Validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure statistical rigor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.